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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Chloropyrazine-2-carbaldehyde. Due to the limited availability of

specific experimental data in public databases, this guide presents a combination of predicted

values and data from analogous compounds to offer a robust profile for this molecule. The

information herein is intended to support research and development activities by providing key

spectroscopic characteristics and methodologies.

Molecular Structure and Properties
IUPAC Name: 6-chloropyrazine-2-carbaldehyde

Synonyms: 5-Chloropyrazine-2-carbaldehyde

CAS Number: 874114-34-8

Molecular Formula: C₅H₃ClN₂O

Molecular Weight: 142.54 g/mol
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Structure: 

Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for 6-
Chloropyrazine-2-carbaldehyde based on analysis of similar chemical structures and

computational predictions.

¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ) (ppm) Multiplicity Assignment

~9.9 - 10.1 Singlet (s) Aldehyde (CHO)

~8.8 - 9.0 Singlet (s) Pyrazine H

~8.6 - 8.8 Singlet (s) Pyrazine H

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) (ppm) Assignment

~190 - 195 Aldehyde Carbonyl (C=O)

~150 - 155 Pyrazine Carbon (C-Cl)

~145 - 150 Pyrazine Carbon

~140 - 145 Pyrazine Carbon

~135 - 140 Pyrazine Carbon

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2850, ~2750 Medium
Aldehyde C-H Stretch (Fermi

Doublet)

~1710 - 1690 Strong Carbonyl (C=O) Stretch

~1600 - 1450 Medium
Pyrazine Ring C=C and C=N

Stretch

~1100 - 1000 Medium C-Cl Stretch

Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

142/144 High
Molecular Ion [M]⁺ (with ³⁵Cl/

³⁷Cl isotopes)

113/115 Medium [M-CHO]⁺

85 Medium [M-CHO-Cl]⁺
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Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 6-Chloropyrazine-2-
carbaldehyde are not readily available. However, the following general methodologies are

standard for compounds of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloropyrazine-2-carbaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay

of 2-5 seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.
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Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Data Acquisition:

EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z

40-400.

ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data

in both positive and negative ion modes.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-
Chloropyrazine-2-carbaldehyde.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyrazine-2-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280605#spectroscopic-data-of-6-chloropyrazine-2-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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